Cas no 2348-89-2 (cyclopent-2-ene-1-carboxylic acid)
cyclopent-2-ene-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Cyclopentene-1-carboxylicacid
- 2-Cyclopentenecarboxylicacid
- Aleprolic acid
- Cyclopent-2-enecarboxylic acid
- cyclopent-2-ene-1-carboxylic acid
- SCHEMBL1627758
- (2-cyclopenten-1-yl)-carboxylic acid
- 2-Cyclopentene-1-carboxylic acid
- 2-cyclopentenyl-1-oic acid
- cyclopent-2-enyl -1-oic acid
- 2348-89-2
- cyclopent-2-ene-1-carboxylicacid
- CHEBI:165373
- AKOS006376631
- LMFA01140022
- EN300-150804
- 2-cyclopentenoic acid
- E72837
-
- MDL: MFCD12406852
- Inchi: 1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2,(H,7,8)
- InChI Key: MOMBAXHNIPLMSI-UHFFFAOYSA-N
- SMILES: OC(C1C=CCC1)=O
Computed Properties
- Exact Mass: 112.05244
- Monoisotopic Mass: 112.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
cyclopent-2-ene-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-150804-100mg |
cyclopent-2-ene-1-carboxylic acid |
2348-89-2 | 95.0% | 100mg |
$282.0 | 2022-10-09 | |
| Enamine | EN300-150804-250mg |
cyclopent-2-ene-1-carboxylic acid |
2348-89-2 | 95.0% | 250mg |
$403.0 | 2022-10-09 | |
| Enamine | EN300-150804-500mg |
cyclopent-2-ene-1-carboxylic acid |
2348-89-2 | 95.0% | 500mg |
$635.0 | 2022-10-09 | |
| Enamine | EN300-150804-1000mg |
cyclopent-2-ene-1-carboxylic acid |
2348-89-2 | 95.0% | 1g |
$813.0 | 2022-10-09 | |
| Enamine | EN300-150804-2500mg |
cyclopent-2-ene-1-carboxylic acid |
2348-89-2 | 95.0% | 2500mg |
$1594.0 | 2022-10-09 | |
| Enamine | EN300-150804-5000mg |
cyclopent-2-ene-1-carboxylic acid |
2348-89-2 | 95.0% | 5g |
$2360.0 | 2022-10-09 | |
| Enamine | EN300-150804-10000mg |
cyclopent-2-ene-1-carboxylic acid |
2348-89-2 | 95.0% | 10g |
$3499.0 | 2022-10-09 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0925-1g |
Cyclopent-2-enecarboxylic acid |
2348-89-2 | 97% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0925-5g |
Cyclopent-2-enecarboxylic acid |
2348-89-2 | 97% | 5g |
40960.45CNY | 2021-05-07 | |
| Ambeed | A1044658-1g |
Cyclopent-2-ene-1-carboxylic acid |
2348-89-2 | 95% | 1g |
$584.0 | 2024-04-21 |
cyclopent-2-ene-1-carboxylic acid Suppliers
cyclopent-2-ene-1-carboxylic acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on cyclopent-2-ene-1-carboxylic acid
Professional Introduction to 2-Cyclopentene-1-carboxylic acid (CAS No. 2348-89-2)
2-Cyclopentene-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2348-89-2, is a significant organic compound with a rich structural framework that has garnered considerable attention in the field of organic synthesis and pharmaceutical chemistry. This molecule, featuring a cyclopentene ring conjugated with a carboxylic acid functional group, presents unique reactivity patterns and synthetic opportunities that make it a valuable intermediate in the development of various chemical entities.
The structural motif of 2-cyclopentene-1-carboxylic acid consists of a five-membered cycloalkene ring substituted with a carboxylic acid at the 1-position. This configuration imparts distinct electronic and steric properties, making it a versatile building block for constructing more complex molecules. The presence of the double bond in the cyclopentene ring allows for diverse chemical transformations, including addition reactions, oxidation, and cyclization processes, while the carboxylic acid group serves as a reactive site for esterification, amidation, and other functionalization reactions.
In recent years, 2-cyclopentene-1-carboxylic acid has been extensively studied for its potential applications in pharmaceutical research. The cyclopentene scaffold is particularly noteworthy due to its prevalence in natural products and bioactive molecules. For instance, derivatives of cyclopentene have been identified in various plant-derived compounds known for their pharmacological properties. The ability to modify the 2-cyclopentene-1-carboxylic acid core structure allows chemists to explore novel pharmacophores that may exhibit therapeutic benefits.
One of the most compelling aspects of 2-cyclopentene-1-carboxylic acid is its utility as a precursor in the synthesis of heterocyclic compounds. Heterocycles are fundamental components of many drugs and agrochemicals, and the cyclopentene ring can be readily incorporated into these systems through strategic functionalization. Recent advances in catalytic methods have further enhanced the accessibility of cyclopentene-based heterocycles, enabling more efficient synthetic routes. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups into the cyclopentene ring, expanding its synthetic utility.
The carboxylic acid functionality of 2-cyclopentene-1-carboxylic acid also plays a crucial role in medicinal chemistry applications. Carboxylic acids are well-known for their ability to form hydrogen bonds, which can be exploited to enhance molecular interactions with biological targets. In drug design, carboxylic acids often serve as anchors for covalent bonding or as solubilizing moieties to improve bioavailability. Additionally, they can be converted into esters or amides, which are common pharmacophoric elements in many therapeutic agents.
Recent studies have highlighted the importance of 2-cyclopentene-1-carboxylic acid in the development of novel materials. Beyond pharmaceuticals, this compound has been explored in polymer chemistry and material science due to its ability to undergo polymerization reactions or form coordination complexes with metal ions. The conjugated system of the cyclopentene ring can also influence electronic properties, making it relevant for applications in organic electronics and optoelectronic materials.
The synthesis of 2-cyclopentene-1-carboxylic acid itself has been optimized through various methodologies. Traditional approaches involve the oxidation of cyclopentanone or the decarboxylation of substituted cyclopentanecarboxylates. However, modern synthetic strategies have introduced more sustainable and efficient routes. For instance, biocatalytic methods have been employed to achieve selective functionalization of the cyclopentene ring under mild conditions. These advancements align with growing trends toward green chemistry practices.
In conclusion, 2-cyclopentene-1-carboxylic acid (CAS No. 2348-89-2) represents a structurally fascinating and synthetically versatile compound with broad implications across multiple scientific disciplines. Its unique combination of reactivity and functionality continues to drive innovation in pharmaceuticals, materials science, and organic synthesis. As research progresses, further applications and derivatives of this compound are expected to emerge, solidifying its importance in modern chemistry.
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